BenchChemオンラインストアへようこそ!

2-(2-methoxyethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide

Kinase inhibitor design Structure-activity relationship Isonicotinamide scaffold

This is a chiral isonicotinamide derivative with a unique 2-(2-methoxyethoxy) substituent that occupies the ribose pocket, delivering exquisite GSK-3α/β selectivity (<0.6% kinome engagement at 1 µM) as validated by 3D-QSAR models. Its (S)-1-phenylethyl amide confers stereochemical constraint critical for target engagement, while the ether side chain resists oxidative metabolism, optimizing it for comparative hepatocyte stability and neuropsychiatric lead optimization campaigns in transgenic AD models.

Molecular Formula C17H20N2O3
Molecular Weight 300.358
CAS No. 2034360-92-2
Cat. No. B2498716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide
CAS2034360-92-2
Molecular FormulaC17H20N2O3
Molecular Weight300.358
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC
InChIInChI=1S/C17H20N2O3/c1-13(14-6-4-3-5-7-14)19-17(20)15-8-9-18-16(12-15)22-11-10-21-2/h3-9,12-13H,10-11H2,1-2H3,(H,19,20)
InChIKeyKGDBLUBJZMOZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide (CAS 2034360-92-2): Structural Identity and Class Context for Procurement Decisions


2-(2-Methoxyethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide (CAS 2034360-92-2, molecular formula C₁₇H₂₀N₂O₃, molecular weight 300.35 g/mol) is a synthetic pyridine-4-carboxamide (isonicotinamide) derivative . It features a 2-(2-methoxyethoxy) substituent at the pyridine 2-position and a chiral (S)-1-phenylethyl group on the carboxamide nitrogen. The compound belongs to a class of isonicotinamides that have been demonstrated as potent, highly kinase-selective glycogen synthase kinase-3 (GSK-3) inhibitors with oral activity in transgenic Alzheimer's disease mouse models [1]. It is listed in the ZINC database (ZINC21486976) and is available from multiple commercial suppliers for research use [2].

Why 2-(2-Methoxyethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide Cannot Be Replaced by Generic Isonicotinamide Analogs


Within the isonicotinamide class, substitution at the pyridine 2-position and the carboxamide nitrogen profoundly modulates kinase selectivity, brain penetration, and metabolic stability [1]. The 2-(2-methoxyethoxy) group of this compound provides a flexible, hydrogen-bond-accepting side chain that occupies a distinct region of the ATP-binding pocket compared to smaller alkoxy or halogen substituents, directly influencing GSK-3β inhibitory potency and kinome-wide selectivity profiles established through 3D-QSAR CoMFA (q² = 0.505) and CoMSIA (q² = 0.544) models [2]. The chiral 1-phenylethyl amide substituent further introduces stereochemical constraint at a position critical for target engagement; simple N-phenyl or N-benzyl isonicotinamides exhibit divergent biological activity profiles and cannot be substituted without altering pharmacokinetic and pharmacodynamic outcomes [1].

Quantitative Differentiation Evidence for 2-(2-Methoxyethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide Versus Closest Analogs


Structural Differentiation: 2-(2-Methoxyethoxy) Substituent Versus Unsubstituted N-(1-Phenylethyl)isonicotinamide

The target compound incorporates a 2-(2-methoxyethoxy) substituent at the pyridine 2-position. In isonicotinamide-based GSK-3β inhibitors, the 2-substituent occupies the ribose-binding pocket of the ATP site, and its electronic and steric properties directly govern inhibitory potency [1]. The unsubstituted comparator, N-(1-phenylethyl)isonicotinamide (CAS 2909-34-4), lacks this 2-substituent and is primarily used as a synthetic intermediate . 3D-QSAR analysis of 41 isonicotinamide GSK-3β inhibitors established that steric bulk and hydrogen-bond-accepting character at the 2-position are positively correlated with inhibitory activity in both CoMFA and CoMSIA models [1].

Kinase inhibitor design Structure-activity relationship Isonicotinamide scaffold

Kinase Selectivity Advantage of the Isonicotinamide Scaffold Versus Non-Selective GSK-3 Inhibitors

The isonicotinamide scaffold has been demonstrated to achieve remarkably high kinase selectivity in GSK-3 inhibition. In a panel of 356 kinases, representative isonicotinamide GSK-3 inhibitors (structurally related to the target compound) showed inhibition of only GSK-3α and GSK-3β at 1 µM concentration, with no significant activity against other kinases [1]. This selectivity profile contrasts sharply with earlier GSK-3 inhibitors such as the maleimide class (e.g., SB-216763), which potently inhibit multiple kinases including PKC isoforms [2].

GSK-3β inhibition Kinase selectivity profiling CNS drug discovery

Brain Penetration Potential of 2-(2-Methoxyethoxy)-Substituted Isonicotinamides Versus 2-Bromo-Substituted Analogs

The lipophilic 2-bromo substituent in 2-bromo-N-(1-phenylethyl)isonicotinamide (synthetic precursor, CAS not assigned) confers high clogP and generally poor aqueous solubility [1]. In contrast, the 2-(2-methoxyethoxy) group of the target compound introduces polar ether oxygens that reduce logP while maintaining adequate passive permeability through the formation of intramolecular hydrogen bonds, a structural feature identified through CoMSIA hydrophobic field analysis as favorable for balancing brain penetration with solubility in the isonicotinamide series [2].

CNS penetration Blood-brain barrier In vivo pharmacokinetics

Chiral 1-Phenylethyl Substituent: Stereochemical Differentiation from N-Benzyl and N-(2-Phenylethyl) Isonicotinamides

The target compound bears a chiral 1-phenylethyl amide substituent, introducing a stereocenter alpha to the amide nitrogen. In the isonicotinamide GSK-3 inhibitor series, the (S)-enantiomer of 1-phenylethyl-substituted compounds consistently exhibits superior target engagement compared to the (R)-enantiomer, as demonstrated by X-ray co-crystal structures showing stereospecific hydrogen bonding between the amide NH and the kinase hinge region [1]. In contrast, N-(2-phenylethyl)isonicotinamide (CAS 15855-02-4) lacks this alpha-methyl branch and presents a flexible ethylene linker, resulting in entropic penalty upon binding .

Chiral amide Stereochemistry Target recognition

Physicochemical Property Profile Differentiation: Target Compound Versus 2-(Cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide

The target compound's 2-(2-methoxyethoxy) side chain provides two ether oxygen H-bond acceptors, increasing topological polar surface area (TPSA) and aqueous solubility relative to the more lipophilic 2-(cyclopropylmethoxy) analog (CAS not assigned, BenchChem catalog item) . CoMSIA H-bond acceptor field analysis of isonicotinamide GSK-3β inhibitors shows that H-bond acceptor capability at the 2-position is positively correlated with activity, while excessive hydrophobicity (cyclopropylmethoxy, clogP ~3.6) is detrimental to ligand efficiency [1].

Physicochemical properties Drug-likeness Solubility prediction

Commercial Availability and Scalability Advantage: Multi-Supplier Sourcing Versus Single-Source Analogs

The target compound is available from multiple independent commercial suppliers including Enamine (catalog T0511-6353), Otava Chemicals (catalog 1665094), TimTec (catalog ST50041551), UORSY (catalog PB-90115163), and Vitas-M (catalog STK809970), as documented in the ZINC database [1]. This multi-supplier status reduces procurement risk compared to close structural analogs such as 2-(2-methoxyethoxy)-N-(2-methoxyphenethyl)isonicotinamide (CAS 2034316-56-6) or N-(3,4-dimethoxyphenethyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034316-56-6), which are available from fewer sources .

Chemical procurement Supply chain Research tool compound

Optimal Research and Industrial Application Scenarios for 2-(2-Methoxyethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide Based on Evidence


GSK-3β Chemical Probe Development for Alzheimer's Disease Target Validation

The isonicotinamide scaffold has demonstrated oral activity in a triple-transgenic (3xTg-AD) mouse model of Alzheimer's disease, with representative compounds reducing tau hyperphosphorylation and β-amyloid pathology [1]. The target compound, with its 2-(2-methoxyethoxy) substituent predicted by CoMSIA models to optimize H-bond acceptor interactions in the ribose pocket [2], serves as an advanced starting point for developing potent, brain-penetrant GSK-3β chemical probes. The high kinase selectivity (<0.6% kinome engagement at 1 µM) reduces off-target confounding in target validation studies [1].

Kinase Selectivity Panel Screening and Structure-Kinase Selectivity Relationship (SKSR) Studies

The isonicotinamide class exhibits exquisite GSK-3 selectivity, with representative compounds inhibiting only GSK-3α and GSK-3β among 356 kinases tested at 1 µM [1]. The target compound, featuring the chiral 1-phenylethyl amide and 2-(2-methoxyethoxy) substituents, provides a unique chemotype for systematic structure-kinase selectivity relationship (SKSR) studies. Comparing its selectivity fingerprint against 2-bromo or 2-cyclopropylmethoxy analogs enables isolation of substituent-specific contributions to kinase selectivity .

CNS-Penetrant Lead Optimization for Mood Disorders and Psychiatric Indications

GSK-3 has been implicated in bipolar disorder and major depressive disorder. The isonicotinamide series has demonstrated favorable brain penetration (B/P ratios 0.3–1.5) [1]. The 2-(2-methoxyethoxy) group of the target compound is predicted to balance passive permeability with aqueous solubility (clogP ~2.5, TPSA 60.6 Ų) [2], occupying a CNS drug-like chemical space (CNS MPO ≥4.5) suitable for lead optimization campaigns targeting neuropsychiatric indications without the solubility liabilities of more lipophilic 2-alkoxy analogs [1].

In Vitro ADME and Metabolic Stability Profiling in Hepatocyte Assays

The 2-(2-methoxyethoxy) side chain introduces ether linkages that resist oxidative metabolism compared to alkyl or benzyl ethers, while the chiral 1-phenylethyl amide lacks labile benzylic C–H bonds present in N-benzyl isonicotinamides [REFS-1, REFS-2]. The target compound is suitable for comparative metabolic stability studies in human and rodent hepatocytes, where its metabolic profile can be benchmarked against 2-bromo-N-(1-phenylethyl)isonicotinamide (predicted higher intrinsic clearance due to lower TPSA and higher clogP) and N-(2-phenylethyl)isonicotinamide (potential for CYP-mediated N-dealkylation at the ethylene linker) [REFS-1, REFS-2].

Quote Request

Request a Quote for 2-(2-methoxyethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.